6-[(3-Methylphenyl)sulfanyl]hexan-2-one
Description
6-[(3-Methylphenyl)sulfanyl]hexan-2-one is a sulfur-containing aliphatic ketone with the molecular formula C₁₃H₁₈OS. Its structure comprises a hexan-2-one backbone (a six-carbon chain with a ketone group at position 2) and a 3-methylphenylsulfanyl substituent at position 4.
Properties
IUPAC Name |
6-(3-methylphenyl)sulfanylhexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-11-6-5-8-13(10-11)15-9-4-3-7-12(2)14/h5-6,8,10H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYKNGKXSJNVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCCCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Methylphenyl)sulfanyl]hexan-2-one typically involves the reaction of 3-methylthiophenol with 6-bromohexan-2-one under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfanyl group replaces the bromine atom on the hexanone backbone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Methylphenyl)sulfanyl]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the hexanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(3-Methylphenyl)sulfanyl]hexan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(3-Methylphenyl)sulfanyl]hexan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. Additionally, the compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Ketones: Hexan-2-one and Heptan-2-one
The parent compound, hexan-2-one (CAS 591-78-6), lacks the sulfur-containing substituent, resulting in higher volatility (boiling point: 127–128°C vs. ~280–290°C estimated for 6-[(3-Methylphenyl)sulfanyl]hexan-2-one). Studies show that aliphatic ketones like hexan-2-one exhibit reduced headspace concentrations in protein-rich environments due to non-covalent binding (e.g., hydrophobic interactions). For example, headspace concentrations of hexan-2-one decreased by 30–50% in β-lactoglobulin solutions compared to water, with variability depending on protein type .
Sulfur-Substituted Analogs: 6-Phenylsulfanylhexan-2-one
Computational models suggest that methyl groups at the phenyl meta position introduce torsional strain, limiting optimal binding to hydrophobic protein pockets. Experimental data on such analogs, however, remains scarce.
Ortho- and Para-Methylphenyl Variants
Substituent position significantly impacts physicochemical behavior. Conversely, ortho-substituted analogs face greater steric challenges, likely reducing both solubility and vapor pressure.
Key Research Findings and Data Tables
Table 1: Comparative Properties of this compound and Analogs
*Headspace reduction reflects approximate decreases in vapor-phase concentration when proteins (e.g., β-lactoglobulin) are present.
Table 2: Impact of Substituents on Protein Binding
Mechanistic Insights and Limitations
While aliphatic ketones show clear trends in protein-mediated headspace reduction, sulfur-containing analogs like this compound deviate due to steric and electronic factors. The lack of correlation between partition coefficients and protein-binding constants (observed in simpler ketones ) suggests that sulfur-linked compounds may interact via alternative pathways, such as π-π stacking or dipole interactions. Further studies using techniques like isothermal titration calorimetry (ITC) are needed to quantify binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
